N-(3-FLUORO-4-METHYLPHENYL)-N'-(3-PYRIDYLMETHYL)UREA
Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine and pyridine moieties in the structure suggests potential biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA typically involves the reaction of 3-fluoro-4-methylaniline with 3-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The presence of the fluorine atom can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)CARBAMATE
- N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA
Uniqueness
N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA is unique due to its specific combination of fluorine and pyridine moieties, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-4-5-12(7-13(10)15)18-14(19)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJNTAWEXKTMAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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